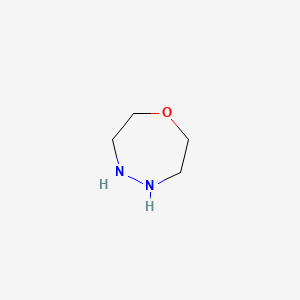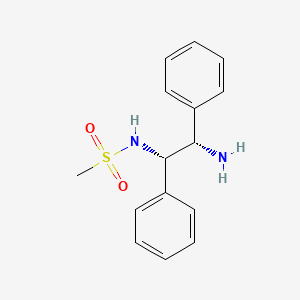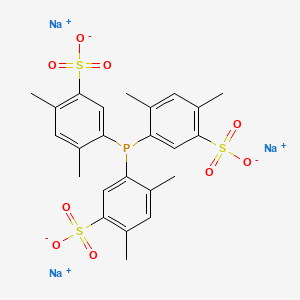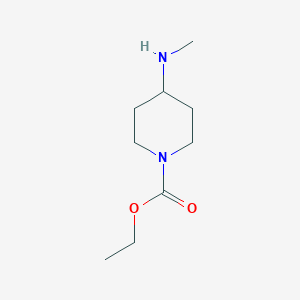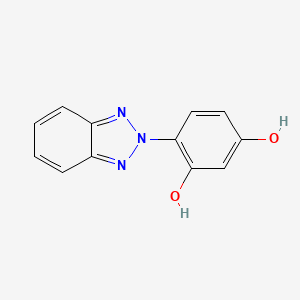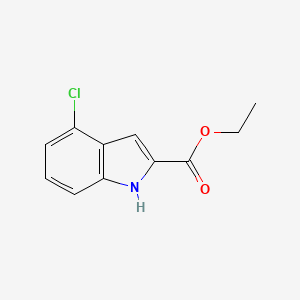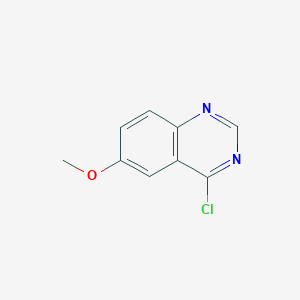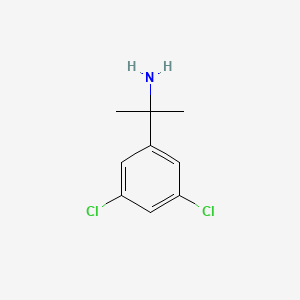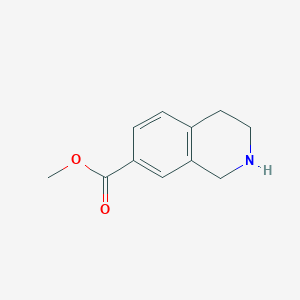
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Übersicht
Beschreibung
“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines . It is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The molecular weight of “Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride” is 227.69 . Its IUPAC name is methyl 1,2,3,4-tetrahydro-7-isoquinolinecarboxylate hydrochloride .Chemical Reactions Analysis
Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to have antiallodynic and antihyperalgesic potential .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various pathogens and disorders .
- The outcomes obtained show that THIQ based compounds have diverse biological activities and can be used in the treatment of various diseases .
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance, has high pharmacological potential and broad spectrum of action in the brain .
- 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
- The methods of application or experimental procedures involve the administration of 1MeTIQ in rodents and studying its effects .
- The outcomes obtained show that 1MeTIQ has unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .
- Following systemic administration in rats, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces antidepressant-like effect .
- The methods of application or experimental procedures involve the systemic administration of 1-Methyl-1,2,3,4-tetrahydroisoquinoline in rats .
- The outcomes obtained show that 1-Methyl-1,2,3,4-tetrahydroisoquinoline has antidepressant-like effects .
Medicinal Chemistry
Neurotoxicity Research
Pharmaceutical Industry
- 1-Methyl THIQ is a well-characterized inhibitor of monoamine oxidase (MAO) .
- Inhibition of MAO by 1-methyl THIQ causes elevation of serotonin in the rat striatum .
- 1-Methyl THIQ has also been shown to inhibit the MAO-dependent oxidation of dopamine and shift its catabolism towards Catechol .
- The outcomes obtained show that 1-Methyl THIQ has potential applications in the treatment of disorders related to monoamine oxidase .
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .
- The methods of application or experimental procedures involve the administration of 1-MeTIQ in rodents and studying its effects .
- The outcomes obtained show that 1-MeTIQ has potential applications in the prevention of neurodegenerative diseases .
- 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
- In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- The methods of application or experimental procedures involve the synthesis of C (1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines .
- The outcomes obtained show that C (1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines have potential applications in the synthesis of various alkaloids .
Monoamine Oxidase Inhibition
Neuroprotection
C(1)-Functionalization
- N-benzyl THIQs are known to function as antineuroinflammatory agents .
- The methods of application or experimental procedures involve the synthesis of N-benzyl THIQs and testing their antineuroinflammatory activity .
- The outcomes obtained show that N-benzyl THIQs have potential applications in the treatment of neuroinflammatory diseases .
- THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- The methods of application or experimental procedures involve the synthesis of THIQ derivatives and their use in asymmetric catalysis .
- The outcomes obtained show that THIQ derivatives have potential applications in the field of asymmetric catalysis .
- C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
- The methods of application or experimental procedures involve the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines .
- The outcomes obtained show that C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines have potential applications in the synthesis of various alkaloids .
Antineuroinflammatory Agents
Asymmetric Catalysis
Synthesis of Alkaloids
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHEGJEBOGNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443112 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
CAS RN |
220247-50-7 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

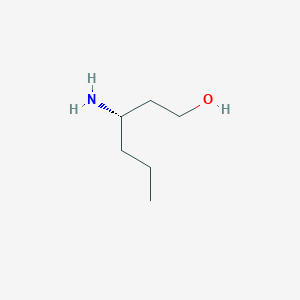
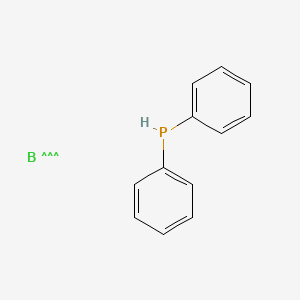
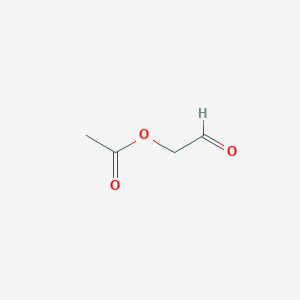
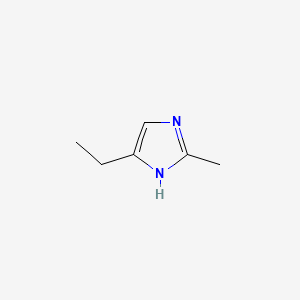
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
